

# **o-Bromophenyl Propionate: Molecular Profiling and Synthesis Dynamics**

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## **Compound of Interest**

Compound Name: *o*-Bromophenyl propionate

CAS No.: 23600-76-2

Cat. No.: B1617096

[Get Quote](#)

## **Executive Summary**

**o-Bromophenyl propionate** (systematically known as 2-bromophenyl propanoate) is a halogenated aromatic ester frequently utilized as a versatile building block in advanced organic synthesis and pharmaceutical development. Characterized by the molecular formula  $C_9H_9BrO_2$  and a molecular weight of 229.07 g/mol, this compound presents unique stereoelectronic properties due to the ortho-positioned bromine atom. This whitepaper provides an in-depth technical analysis of its physicochemical profile, structural causality, and a self-validating experimental protocol for its synthesis and analytical verification.

## **Physicochemical Data & Molecular Logic**

The fundamental properties of **o-bromophenyl propionate** dictate its behavior in both biological assays and synthetic cross-coupling reactions. The presence of the heavy bromine atom significantly impacts its exact mass, yielding a distinct isotopic signature critical for mass spectrometric validation [1](#).

Property	Value	Causality / Scientific Significance
IUPAC Name	(2-bromophenyl) propanoate	Defines the ester linkage between 2-bromophenol and propanoic acid.
CAS Registry Number	23600-76-2	Unique identifier for regulatory and safety tracking <a href="#">2</a> .
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>2</sub>	Dictates the stoichiometric requirements for synthetic reactions <a href="#">3</a> .
Molecular Weight	229.07 g/mol	Essential for calculating molar equivalents in cross-coupling catalysis.
Exact Mass	227.97859 Da	Reflects the monoisotopic mass of the <sup>79</sup> Br isotope.
Topological Polar Surface Area	26.3 Å <sup>2</sup>	Low TPSA indicates high lipophilicity, allowing excellent organic solvent solubility.

## Structural Causality & Reactivity Dynamics

The molecular architecture of **o-bromophenyl propionate** is defined by two competing stereoelectronic effects:

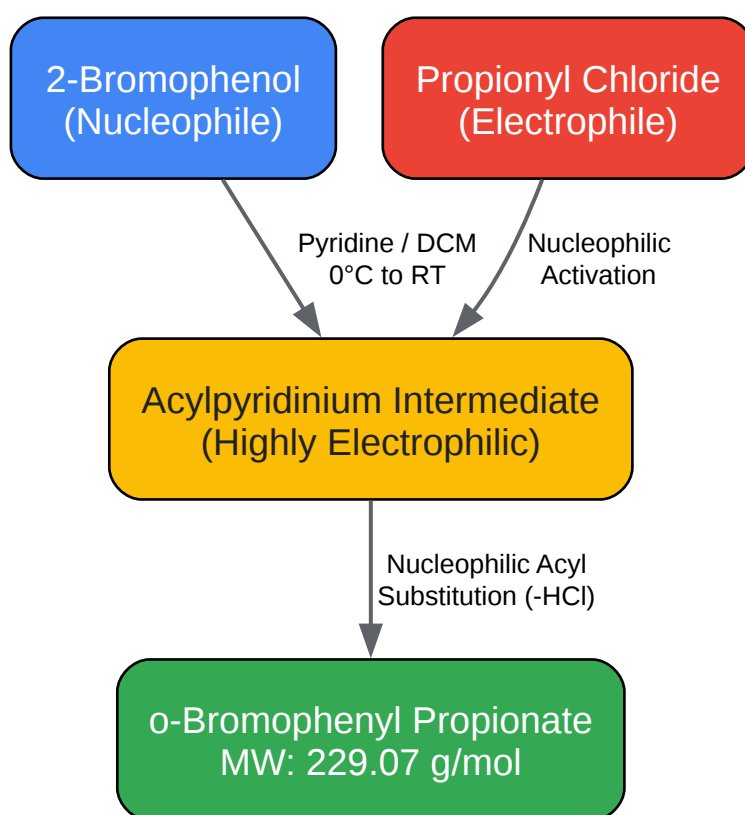
- Steric Shielding:** The large Van der Waals radius of the ortho-bromine atom (1.85 Å) creates significant steric bulk adjacent to the ester linkage. This shielding effect kinetically protects the ester carbonyl from rapid nucleophilic attack (e.g., premature hydrolysis), making it more stable under mild basic conditions compared to its para-substituted counterpart.
- Inductive Electron Withdrawal:** Bromine is highly electronegative. Through the sigma-bond network (-I effect), it withdraws electron density from the phenolic oxygen, which in turn slightly increases the electrophilicity of the carbonyl carbon. However, the steric hindrance

dominates the overall reactivity profile, requiring highly activated nucleophiles or specific catalytic conditions to cleave the ester.

## Self-Validating Synthesis Protocol

To synthesize **o-bromophenyl propionate** with >98% purity, a Schotten-Baumann-type nucleophilic acyl substitution is employed. The protocol below is designed as a self-validating system, ensuring that each step provides immediate feedback on reaction progress.

### Mechanistic Pathway



[Click to download full resolution via product page](#)

Fig 1: Synthesis workflow and nucleophilic acyl substitution mechanism.

## Step-by-Step Methodology

Phase 1: Preparation & Catalytic Activation

- Action: Dissolve 2-bromophenol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add pyridine (1.5 eq) and cool the reaction flask to 0°C using an ice-water bath.
- Causality: Argon prevents ambient moisture from hydrolyzing the highly reactive propionyl chloride into propanoic acid. Pyridine serves a dual purpose: it acts as an acid scavenger to neutralize the HCl byproduct, and it functions as a nucleophilic catalyst by forming a highly electrophilic acylpyridinium intermediate. Cooling mitigates the exothermic nature of the subsequent addition, preventing thermal degradation.

#### Phase 2: Electrophile Introduction

- Action: Add propionyl chloride (1.2 eq) dropwise over 15 minutes. Allow the reaction to slowly warm to room temperature and stir for 2 hours.
- Self-Validation Check (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexane:Ethyl Acetate 9:1). The protocol is validated to proceed to Phase 3 only when the 2-bromophenol spot (lower Rf) is entirely consumed, replaced by a single, distinct UV-active product spot (higher Rf).

#### Phase 3: Quenching & Liquid-Liquid Extraction

- Action: Quench the reaction by adding saturated aqueous NaHCO<sub>3</sub>. Separate the organic layer and wash sequentially with 1M HCl, followed by brine.
- Self-Validation Check (pH Profiling): Test the aqueous layer of the HCl wash with pH paper. A result of pH < 2 confirms the complete protonation and removal of residual pyridine into the aqueous phase. The subsequent NaHCO<sub>3</sub> wash must yield a pH ~8 to confirm the neutralization of any unreacted acid.

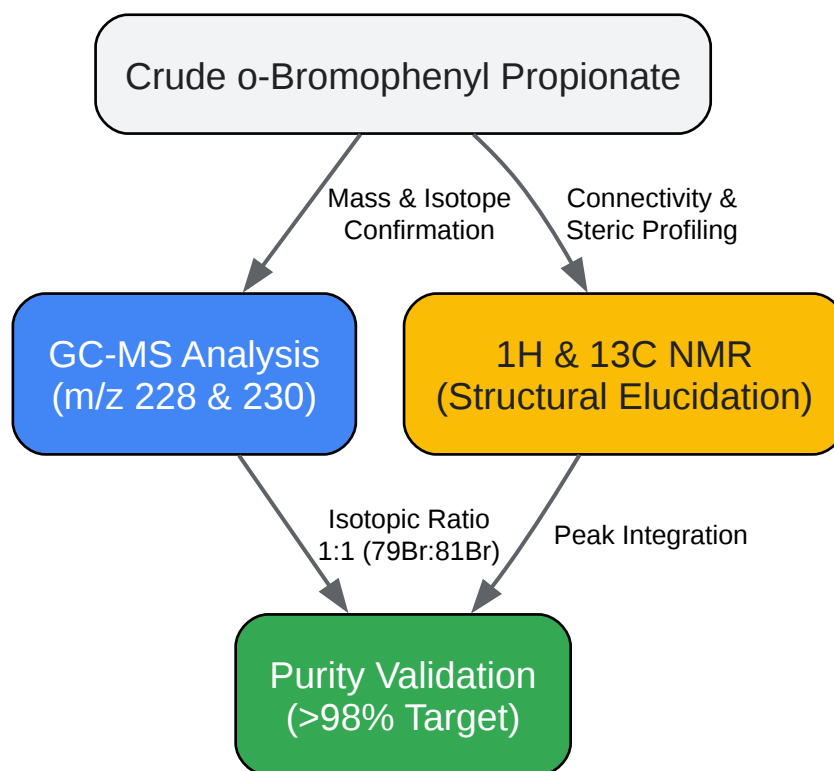
#### Phase 4: Desiccation & Concentration

- Action: Dry the organic phase over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure using a rotary evaporator.
- Self-Validation Check (Gravimetric): Place the flask under high vacuum. The synthesis is considered complete when the flask achieves a constant mass on an analytical balance,

confirming the absolute removal of DCM and volatile impurities.

## Analytical Validation Workflow

Confirming the exact molecular weight (229.07 g/mol) and formula (C<sub>9</sub>H<sub>9</sub>BrO<sub>2</sub>) requires a multi-modal analytical approach.



[Click to download full resolution via product page](#)

Fig 2: Analytical validation workflow for confirming molecular weight and structure.

- Mass Spectrometry (GC-MS): The presence of a single bromine atom provides a highly diagnostic isotopic signature. Because bromine naturally occurs as two stable isotopes (<sup>79</sup>Br and <sup>81</sup>Br) in a nearly 1:1 ratio, the mass spectrum must exhibit a characteristic "doublet" molecular ion peak [M]<sup>+</sup> at m/z 228 and 230 of equal intensity. This unequivocally validates the C<sub>9</sub>H<sub>9</sub>BrO<sub>2</sub> formula.
- Nuclear Magnetic Resonance (1H NMR, CDCl<sub>3</sub>): The propionate aliphatic chain is confirmed by a distinct triplet at ~1.3 ppm (3H, -CH<sub>3</sub>) and a quartet at ~2.6 ppm (2H, -CH<sub>2</sub>-). The ortho-

substitution pattern on the aromatic ring is validated by four distinct proton signals integrating to 1H each between 7.0 and 7.6 ppm.

## Applications in Pharmaceutical Development

In drug development, **o-bromophenyl propionate** is highly valued for its dual functionality. The ester group can act as a protected phenol or a directing group, while the ortho-bromine serves as a prime reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination). By leveraging the precise molecular weight (229.07 g/mol), researchers can accurately calculate catalyst loading to construct complex biaryl scaffolds found in modern therapeutics.

## References

- PubChem. "Phenol, 2-bromo-, 1-propanoate | C9H9BrO2 | CID 90204". National Center for Biotechnology Information.
- Aldlab Chemicals. "2-bromophenyl propanoate".
- ChemicalScan. "**o-bromophenyl propionate** — Safety Data, Hazards & EU Status".

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Phenol, 2-bromo-, 1-propanoate | C9H9BrO2 | CID 90204 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. [chemicalscan.com](https://chemicalscan.com) [[chemicalscan.com](https://chemicalscan.com)]
- 3. [alldlab-chemicals\\_2-bromophenyl propanoate](https://alldlab.com) [[alldlab.com](https://alldlab.com)]
- To cite this document: BenchChem. [o-Bromophenyl Propionate: Molecular Profiling and Synthesis Dynamics]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1617096/docs#o-bromophenyl-propionate-molecular-profiling-and-synthesis-dynamics>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)